(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride is a heterocyclic organic compound with the molecular formula C10H18Cl3N3 and a molecular weight of 286.629 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and two azaniumyl groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride typically involves the reaction of ethanamine with 4-chlorobenzyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity . The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium chloride
- 2-Chloroethyl-(phenylmethyl)-[1-(2-propan-2-ylphenoxy)propan-2-yl]azanium chloride
- 2-Chloroethyl-ethyl-[(4-ethylphenyl)methyl]azanium chloride
Uniqueness
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride stands out due to its unique combination of azaniumyl and chlorophenyl groups, which confer distinct chemical and biological properties . This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound known as (2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride is a quaternary ammonium salt with potential biological applications. Its structure suggests it could interact with various biological systems, making it a subject of interest in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : (2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium dichloride
- Molecular Formula : C12H17Cl2N2
- Molecular Weight : 272.18 g/mol
The biological activity of this compound can be attributed to its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it is likely to exhibit:
- Antimicrobial Activity : Compounds with similar structures have been shown to disrupt microbial cell membranes, leading to cell lysis.
- Neurotransmitter Modulation : The presence of amino groups may allow the compound to interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.
Biological Activity Data
A summary of relevant biological activities observed in studies involving similar compounds is presented in the table below:
Case Studies
Several case studies highlight the biological effects and therapeutic potentials of compounds structurally related to this compound:
-
Case Study on Antimicrobial Efficacy :
A study demonstrated that a related quaternary ammonium compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was identified as membrane disruption, which aligns with the expected behavior of this compound . -
Case Study on Neurotransmitter Interaction :
Research indicated that structurally similar compounds could modulate neurotransmitter release in neuronal cultures. This suggests potential applications in treating neurological disorders where neurotransmitter imbalance is a concern . -
Case Study on Antiviral Activity :
A series of phenyl derivatives were evaluated for their antiviral activity against adenoviruses. Compounds showed selectivity indices greater than 100, indicating a promising therapeutic profile for further development .
Properties
CAS No. |
63990-99-8 |
---|---|
Molecular Formula |
C10H18Cl3N3 |
Molecular Weight |
286.6 g/mol |
IUPAC Name |
(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride |
InChI |
InChI=1S/C10H16ClN3.2ClH/c1-14(13-7-6-12)8-9-2-4-10(11)5-3-9;;/h2-5,13H,6-8,12H2,1H3;2*1H |
InChI Key |
WTVKWUOPWAKYKU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CC1=CC=C(C=C1)Cl)NCC[NH3+].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.